molecular formula C19H27N5O3S B2729202 1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 893393-42-5

1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2729202
CAS No.: 893393-42-5
M. Wt: 405.52
InChI Key: QMQXLESFOHNPMR-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimido[4,5-d]pyrimidine core, followed by the introduction of the sulfanyl group and the piperidin-1-ylethyl side chain. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.

Scientific Research Applications

1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-12(2)10-13-20-16-15(18(26)23(4)19(27)22(16)3)17(21-13)28-11-14(25)24-8-6-5-7-9-24/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQXLESFOHNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC(=O)N3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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